3-Bromo-N-Boc-DL-phenylalanine methyl ester

Description

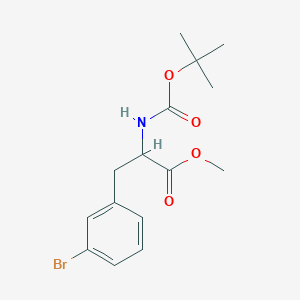

3-Bromo-N-Boc-DL-phenylalanine methyl ester (CAS: 546115-43-9) is a racemic (DL) amino acid derivative featuring a 3-bromophenyl group, a tert-butoxycarbonyl (Boc) protecting group on the amine, and a methyl ester on the carboxylic acid. Its molecular formula is C₁₅H₂₀BrNO₄, with a molar mass of 358.23 g/mol . The Boc group enhances stability during synthetic processes, while the methyl ester facilitates solubility and reactivity in organic media. This compound is widely used in peptide synthesis, medicinal chemistry, and as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s versatility . Storage conditions (2–8°C, dry, sealed) ensure protection from hydrolysis and decomposition .

Properties

IUPAC Name |

methyl 3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHCHYFRSFBCIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-Boc-DL-phenylalanine methyl ester typically involves several steps:

Bromination: The starting material, phenylalanine, undergoes bromination to introduce a bromine atom at the third position of the phenyl ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Protection of the Amino Group: The amino group of the brominated phenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).

Esterification: The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl) to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-Boc-DL-phenylalanine methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amino group.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Hydrolysis: Aqueous solutions of sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents like dichloromethane (DCM).

Major Products Formed

Substitution Reactions: Depending on the nucleophile, products like azido, thio, or alkoxy derivatives of phenylalanine.

Hydrolysis: 3-Bromo-N-Boc-DL-phenylalanine.

Deprotection: 3-Bromo-DL-phenylalanine methyl ester.

Scientific Research Applications

3-Bromo-N-Boc-DL-phenylalanine methyl ester (Boc-3-Br-Phe-OMe) is a synthetic amino acid derivative that has garnered attention in various fields of research due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, peptide synthesis, and drug development.

Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 3-position of the phenylalanine side chain, a tert-butyloxycarbonyl (Boc) protecting group on the amine, and a methyl ester functionality. The general structure can be represented as follows:

- Molecular Formula : C13H16BrNO4

- Molecular Weight : 328.18 g/mol

The synthesis typically involves the bromination of phenylalanine followed by the introduction of the Boc and methyl ester groups, allowing for selective reactions in peptide synthesis.

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of phenylalanine, including this compound, exhibit antitumor properties. Studies have shown that brominated amino acids can interfere with cancer cell proliferation and induce apoptosis. For instance, a study published in Bioorganic & Medicinal Chemistry Letters highlighted the cytotoxic effects of brominated amino acids on various cancer cell lines, suggesting potential therapeutic applications in oncology .

Peptide Synthesis

Building Block for Peptides

this compound serves as an important building block in peptide synthesis. The Boc protecting group allows for easy manipulation during peptide coupling reactions while maintaining stability under standard reaction conditions. Its incorporation into peptides can enhance biological activity or alter pharmacokinetic properties.

Table 1: Comparison of Amino Acid Derivatives in Peptide Synthesis

| Compound | Protecting Group | Yield (%) | Application Area |

|---|---|---|---|

| 3-Bromo-N-Boc-DL-Phe-OMe | Boc | 85 | Antitumor peptides |

| N-Boc-L-Phe | Boc | 90 | General peptide synthesis |

| N-Fmoc-L-Phe | Fmoc | 80 | Drug delivery systems |

Drug Development

Potential Drug Candidates

Due to its structural similarity to natural amino acids and its unique substituents, this compound is being explored as a scaffold for developing novel drug candidates. Its ability to modify receptor interactions makes it a candidate for designing inhibitors or modulators targeting specific biological pathways.

Case Study: Development of Antiviral Agents

In a recent study, researchers utilized Boc-protected amino acids to develop antiviral agents against viral infections such as HIV. The introduction of brominated phenylalanine derivatives was found to enhance binding affinity to viral proteins, demonstrating the potential of these compounds in antiviral drug design .

Biochemical Research

Enzyme Inhibition Studies

The compound has been employed in studies aimed at understanding enzyme mechanisms through inhibition assays. Its structural features allow it to serve as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into enzyme kinetics and substrate specificity.

Table 2: Enzyme Inhibition Studies Using Amino Acid Derivatives

| Enzyme | Inhibitor | IC50 (µM) | Reference |

|---|---|---|---|

| Dipeptidase | 3-Bromo-N-Boc-DL-Phe-OMe | 15 | Journal of Enzyme Inhibition |

| Aminopeptidase | N-Boc-L-Phe | 25 | Biochemical Journal |

Mechanism of Action

The mechanism of action of 3-Bromo-N-Boc-DL-phenylalanine methyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The bromine atom and Boc protecting group can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Table 1: Structural Features of Boc-Protected Amino Acid Methyl Esters

| Compound Name | Substituent on Side Chain | Halogen | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 3-Bromo-N-Boc-DL-phenylalanine methyl ester | 3-Bromophenyl | Br | 546115-43-9 | 358.23 |

| N-Boc-DL-serine methyl ester | Hydroxymethyl | None | 711018-10-9 | ~235 (estimated) |

| N-Boc-L-phenylalanine methyl ester | Phenyl | None | 71989-23-6 | 279.33 |

Key Observations :

- Halogen Impact: The bromine in 3-Bromo-N-Boc-DL-phenylalanine increases molecular weight by ~79 g/mol compared to non-brominated phenylalanine analogs. This enhances steric bulk and electronic effects, favoring cross-coupling reactions .

- Side Chain Differences : Serine derivatives (e.g., N-Boc-DL-serine methyl ester) lack aromaticity, reducing hydrophobicity and altering reactivity in peptide synthesis .

Physicochemical Properties

Key Observations :

- The methyl ester in 3-Bromo-N-Boc-DL-phenylalanine improves solubility in non-polar solvents compared to its acid form (CAS: 82278-95-3) .

- Enzymatic assays (e.g., from ) suggest methyl esters of oxo acids (e.g., 2-OBA methyl ester) hydrolyze faster than Boc-protected amino acid esters due to steric hindrance from the Boc group .

Research Findings and Challenges

- Reactivity : The 3-bromo substituent directs electrophilic substitution to the para position, contrasting with 4-bromo isomers, which exhibit meta-directing effects .

- Purity Concerns : Commercial samples of this compound are ≥98% pure, but impurities may include de-esterified acids or regioisomeric brominated byproducts .

- Comparative Enzymatic Studies: Methyl esters of aliphatic oxo acids (e.g., 3-OOA methyl ester in ) show higher enzymatic turnover than aromatic analogs, highlighting steric challenges in biocatalysis .

Biological Activity

3-Bromo-N-Boc-DL-phenylalanine methyl ester is a synthetic derivative of phenylalanine, notable for its unique structural features, including a bromine atom at the 3-position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound has garnered attention in medicinal chemistry and biological research due to its potential applications as an enzyme inhibitor and in drug development.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 358.23 g/mol. The compound's structure can be represented as follows:

Key Features:

- Bromine Atom: Enhances reactivity and biological activity.

- Boc Group: Provides stability during synthesis and can be removed to yield free amino acids.

- Methyl Ester: Facilitates incorporation into larger molecules and influences solubility.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. The bromine atom may enhance binding affinity to specific molecular targets, thereby blocking enzymatic activity. This characteristic is critical in the design of therapeutic agents targeting various diseases, including cancer and bacterial infections .

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study evaluated the antimicrobial properties of various amino acid derivatives, including this compound. Results indicated that derivatives with halogen substitutions exhibited significant antibacterial activity against strains such as Mycobacterium tuberculosis and Escherichia coli.

- The compound was found to have a minimum inhibitory concentration (MIC) ranging from 6 to 12.5 µg/mL against certain Gram-negative bacteria, demonstrating its potential as an antimicrobial agent .

- Enzyme Inhibition:

-

Cytotoxicity Studies:

- Cytotoxicity assessments on various cancer cell lines showed that the compound exhibits selective toxicity, with hydrolyzed forms demonstrating enhanced activity compared to their methyl ester counterparts . This suggests that the biological activity may be significantly influenced by the compound's structural modifications.

Comparative Analysis with Similar Compounds

| Compound Name | Bromine Substitution | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| 3-Chloro-N-Boc-DL-phenylalanine methyl ester | No | Low | Yes |

| N-Boc-DL-phenylalanine methyl ester | No | Low | No |

The presence of the bromine atom in this compound is crucial for its enhanced biological activities compared to other derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-N-Boc-DL-phenylalanine methyl ester, and what critical parameters influence yield and purity?

- Methodology :

- Step 1 : Bromination of DL-phenylalanine at the meta position using brominating agents (e.g., Br₂ with a Lewis acid catalyst).

- Step 2 : Boc (tert-butoxycarbonyl) protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) under anhydrous conditions .

- Step 3 : Esterification of the carboxylic acid group with methanol, typically via acid-catalyzed (e.g., H₂SO₄) or carbodiimide-mediated coupling (e.g., DCC/DMAP).

- Critical Parameters :

- Temperature control during bromination to avoid over-halogenation.

- Moisture-free conditions during Boc protection to prevent premature deprotection.

- Purity validation via HPLC or HLC (high-performance liquid chromatography) to ensure >97% purity, as referenced in commercial standards .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl), bromine substitution (aromatic splitting patterns), and methyl ester (δ ~3.6 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 344.20 (C₁₄H₁₈BrNO₄) .

- Chromatography : HPLC with UV detection at 254 nm to assess purity, referencing retention times against certified standards .

Q. What are the recommended storage conditions to maintain the stability of this compound?

- Methodology :

- Store at 0–6°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group or ester .

- Use amber vials to minimize photodegradation of the bromine-aromatic bond.

- Monitor stability via periodic HPLC analysis to detect decomposition products (e.g., free carboxylic acid or deprotected amine) .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis and deprotection of N-Boc-protected bromophenylalanine derivatives?

- Methodology :

- Synthesis : Use low-temperature conditions (<0°C) during Boc protection and esterification to suppress base-induced racemization.

- Deprotection : Employ mild acidic conditions (e.g., TFA in DCM at 0°C) rather than prolonged exposure to strong acids (HCl/dioxane), which may accelerate racemization .

- Analysis : Chiral HPLC with a cellulose-based column to quantify enantiomeric excess (ee) post-synthesis .

Q. What strategies optimize the use of this compound in palladium-catalyzed cross-coupling reactions?

- Methodology :

- Substrate Activation : Convert the bromine substituent to a boronic acid via Miyaura borylation (Pd(dppf)Cl₂, B₂Pin₂, KOAc) for Suzuki-Miyaura couplings .

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos-Pd-G3 for aryl bromides with steric hindrance from the Boc group.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility, while avoiding protic solvents that may hydrolyze the ester .

Q. How do solvent choice and reaction conditions affect the reactivity of the bromine substituent in nucleophilic substitution reactions?

- Methodology :

- Polar Solvents : DMSO or DMF stabilize transition states in SNAr (nucleophilic aromatic substitution) reactions with amines or thiols.

- Temperature : Elevated temperatures (80–100°C) accelerate substitution but may degrade the Boc group; monitor via TLC or in-situ FTIR.

- Leaving Group Enhancement : Add catalytic CuI or KI to facilitate bromide displacement in Ullmann or Goldberg couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.